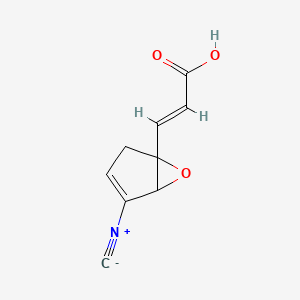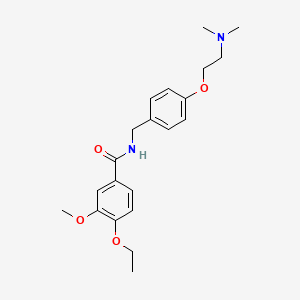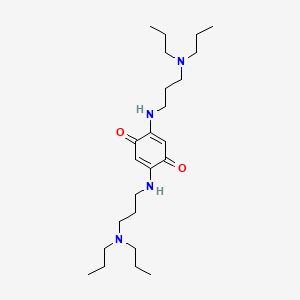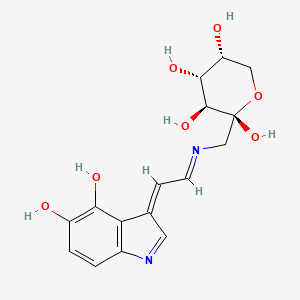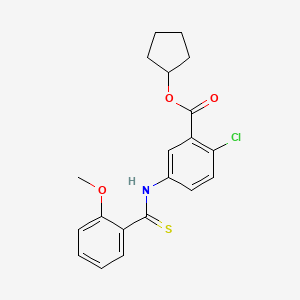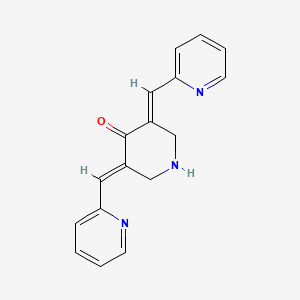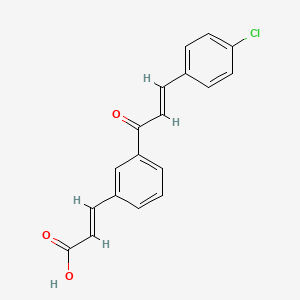
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. This reaction forms 4-chloro-3-phenyl-2-propen-1-one.
Knoevenagel Condensation: The intermediate product undergoes a Knoevenagel condensation with benzaldehyde in the presence of a base like piperidine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of (E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- (E,E)-3-(3-(3-(4-Bromophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
- (E,E)-3-(3-(3-(4-Methylphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
Uniqueness
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
82885-69-6 |
|---|---|
分子式 |
C18H13ClO3 |
分子量 |
312.7 g/mol |
IUPAC名 |
(E)-3-[3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13ClO3/c19-16-8-4-13(5-9-16)6-10-17(20)15-3-1-2-14(12-15)7-11-18(21)22/h1-12H,(H,21,22)/b10-6+,11-7+ |
InChIキー |
AZKCOFASXHCXJZ-JMQWPVDRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)/C=C/C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


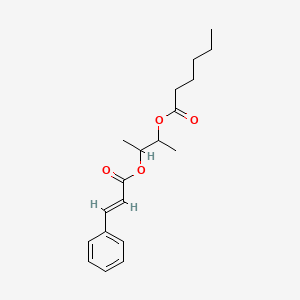
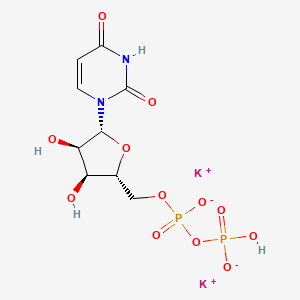
![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
